2,4-Difluorophenyl isocyanate

Descripción

Significance and Research Context of Aromatic Isocyanates in Contemporary Chemistry

Aromatic isocyanates are a class of organic compounds defined by the direct attachment of an isocyanate functional group to an aromatic ring. gas-sensing.com This class of molecules, including well-known compounds like toluene (B28343) diisocyanate (TDI) and methylene (B1212753) diphenyl diisocyanate (MDI), is fundamental to the production of a vast range of materials. gas-sensing.compflaumer.com They are principal components in the synthesis of polyurethanes and polyureas, which are used to create foams, coatings, adhesives, and elastomers. gas-sensing.comsmolecule.com

The high reactivity of the isocyanate group, particularly its susceptibility to nucleophilic attack, makes these compounds indispensable in polymer chemistry. chemimpex.comgas-sensing.com This reactivity, which can be modulated by the substituents on the aromatic ring, allows for rapid polymerization and the formation of materials with excellent mechanical properties, such as hardness and abrasion resistance. pflaumer.com In contemporary research, the focus is often on designing isocyanates with tailored properties to meet the demands of high-performance applications. pflaumer.comrsc.org

Overview of the Unique Structural Attributes of 2,4-Difluorophenyl Isocyanate

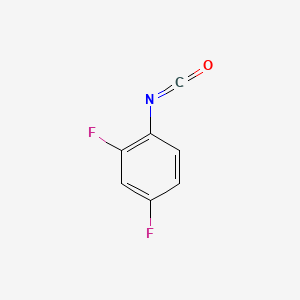

The structure of this compound is distinguished by a benzene (B151609) ring substituted with an isocyanate group at position 1 and fluorine atoms at positions 2 and 4. This specific arrangement of atoms imparts a unique set of physicochemical properties to the molecule.

| Property | Value | Reference |

| Molecular Formula | C₇H₃F₂NO | chemimpex.comvwr.comvwr.comsigmaaldrich.com |

| Molecular Weight | 155.10 g/mol | chemimpex.comsigmaaldrich.com |

| Appearance | Colorless to light yellow liquid | chemimpex.comthermofisher.com |

| Density | ~1.31 g/mL | vwr.comsigmaaldrich.com |

| Boiling Point | 42 °C at 6 mmHg | vwr.comsigmaaldrich.com |

| Refractive Index | n20/D 1.490 | chemimpex.comsigmaaldrich.com |

This table is interactive. Click on the headers to sort.

The two fluorine atoms on the phenyl ring of this compound exert a profound influence on its chemical behavior. Fluorine is the most electronegative element, and its presence significantly alters the electron distribution within the aromatic ring and, consequently, the reactivity of the isocyanate group.

The strong electron-withdrawing nature of the fluorine atoms enhances the electrophilicity of the carbon atom in the isocyanate group. This makes it more susceptible to attack by nucleophiles, thereby increasing the reaction rate compared to non-fluorinated analogues. smolecule.com This heightened reactivity is a key advantage in many synthetic applications. chemimpex.comnetascientific.com

Furthermore, the fluorine substituents can direct the regioselectivity of reactions. In cycloaddition reactions, for instance, the electronic environment created by the fluorine atoms can favor specific isomeric outcomes. smolecule.com This directing effect allows for greater control over the formation of desired products while suppressing the formation of unwanted side products. smolecule.com

Scope and Emerging Research Trajectories Pertaining to this compound

The unique properties of this compound have positioned it as a valuable tool in several areas of ongoing research and development.

Pharmaceutical Synthesis: This compound serves as a crucial intermediate in the creation of novel therapeutic agents. chemimpex.com It is used to synthesize complex molecules with potential applications as anti-cancer agents and for treating other diseases. chemimpex.comresearchgate.net For example, it has been used in the synthesis of N,N-disubstituted S,N′-diarylisothioureas and in the development of enzyme inhibitors. sigmaaldrich.comtandfonline.com

Agrochemicals: In the agricultural sector, this compound is employed in the formulation of new herbicides and pesticides. chemimpex.com The presence of fluorine can enhance the biological activity and stability of these agrochemicals. chemimpex.com

Polymer and Materials Science: The compound is utilized in the production of specialty polymers, including polyurethanes and polyureas, where it contributes to enhanced thermal stability, chemical resistance, and durability. chemimpex.comnetascientific.comresearchgate.net It also plays a role in the development of advanced materials such as high-performance adhesives and coatings. chemimpex.comnetascientific.com

Synthetic Methodology: Researchers use this compound to explore new chemical reactions and synthetic pathways. chemimpex.comnetascientific.com It has been employed as a blocking reagent to modify functional groups in materials like epoxy films. sigmaaldrich.com

Emerging research continues to uncover new applications for this versatile molecule, driven by the ongoing demand for advanced materials and complex organic molecules with precisely tailored properties.

Structure

3D Structure

Propiedades

IUPAC Name |

2,4-difluoro-1-isocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F2NO/c8-5-1-2-7(10-4-11)6(9)3-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNENEALJPWJWJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40343928 | |

| Record name | 2,4-Difluorophenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59025-55-7 | |

| Record name | 2,4-Difluorophenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Difluorophenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry for 2,4 Difluorophenyl Isocyanate

Conventional Synthetic Pathways to 2,4-Difluorophenyl Isocyanate

The most established method for the production of this compound involves the use of phosgene (B1210022) or its derivatives. This approach, while efficient, necessitates stringent safety protocols due to the hazardous nature of the reagents.

The reaction is generally carried out in an inert solvent, such as toluene (B28343) or dichlorobenzene, to facilitate the reaction and control the temperature. The removal of the HCl byproduct is crucial for driving the reaction to completion and is often facilitated by bubbling an inert gas through the reaction mixture or by the addition of a tertiary amine base to act as an HCl scavenger.

Table 1: Representative Reaction Parameters for the Phosgenation of Anilines

| Parameter | Value/Condition |

| Starting Material | 2,4-Difluoroaniline (B146603) |

| Reagent | Phosgene (COCl₂) |

| Solvent | Inert solvent (e.g., Toluene) |

| Temperature | Elevated temperatures |

| Byproduct | Hydrogen Chloride (HCl) |

Growing environmental and safety concerns associated with the use of phosgene have spurred the development of alternative, phosgene-free synthetic routes to isocyanates. These methods often employ less hazardous reagents and catalysts.

A promising phosgene-free alternative is the catalytic reductive carbonylation of the corresponding nitroaromatic compound, 2,4-difluoronitrobenzene (B147775). This one-pot reaction involves the reduction of the nitro group and the simultaneous incorporation of a carbonyl group using carbon monoxide (CO) as the carbonyl source. The reaction is typically catalyzed by transition metal complexes, with palladium-based catalysts being particularly effective. researchgate.net

The direct reductive carbonylation of nitrobenzene (B124822) to phenyl isocyanate has been achieved using various palladium catalysts in conjunction with N-donor ligands. researchgate.net For instance, a system of PdCl₂ and an alkylimidazole ligand has been shown to achieve high conversion and yield at elevated temperatures and pressures. researchgate.net The addition of co-catalysts, such as MoCl₅, can further enhance the conversion of the nitro compound and the selectivity of the process. researchgate.net While specific data for 2,4-difluoronitrobenzene is not extensively published, the general principles of this methodology are applicable.

Table 2: General Conditions for Palladium-Catalyzed Reductive Carbonylation of Nitroaromatics

| Parameter | Value/Condition |

| Starting Material | 2,4-Difluoronitrobenzene |

| Carbonyl Source | Carbon Monoxide (CO) |

| Catalyst | Palladium complex (e.g., PdCl₂) with N-donor ligands |

| Solvent | Toluene |

| Temperature | ~220 °C |

| Pressure | ~1400 psi of CO |

Triphosgene (B27547), a solid and therefore safer alternative to gaseous phosgene, can be used to synthesize this compound from 2,4-difluoroaniline. Triphosgene, in the presence of a base, decomposes to generate phosgene in situ, which then reacts with the aniline (B41778) in a similar manner to the conventional phosgenation process.

A general procedure involves dissolving the aniline in a suitable solvent, such as dichloromethane, and adding a base, like triethylamine. A solution of triphosgene in the same solvent is then added dropwise, typically at a reduced temperature to control the exothermic reaction. The reaction mixture is then allowed to warm to room temperature to ensure completion. This method offers the advantage of easier handling of the phosgene precursor while achieving high yields of the isocyanate. rsc.orgrsc.org

Table 3: Typical Laboratory-Scale Synthesis of Isocyanates using Triphosgene

| Parameter | Value/Condition |

| Starting Material | 2,4-Difluoroaniline |

| Reagent | Triphosgene |

| Base | Triethylamine |

| Solvent | Dichloromethane |

| Temperature | 0 °C to room temperature |

Alternative Phosgene-Free Syntheses

Key Precursor Compounds in this compound Synthesis

The availability and purity of the starting materials are critical for the successful synthesis of this compound. The primary building block for this compound is 2,4-difluoroaniline.

2,4-Difluoroaniline is the foundational precursor for the synthesis of this compound. The amino group of this molecule provides the nucleophilic site for the reaction with phosgene or its equivalents to form the isocyanate functionality.

A common synthetic route to 2,4-difluoroaniline starts from the inexpensive and readily available 1,2,4-trichlorobenzene (B33124). tandfonline.com This multi-step process involves:

Nitration: 1,2,4-trichlorobenzene is nitrated to form 2,4,5-trichloronitrobenzene (B44141). This electrophilic aromatic substitution reaction typically proceeds with high yield. tandfonline.com

Fluorination: The 2,4,5-trichloronitrobenzene is then subjected to a nucleophilic aromatic substitution reaction with a fluorinating agent, such as potassium fluoride (B91410) (KF), to replace two of the chlorine atoms with fluorine, yielding 2,4-difluoro-5-chloronitrobenzene. google.comgoogle.com This step is often carried out in a dipolar aprotic solvent like dimethyl sulfoxide (B87167) or tetramethyl sulfone at elevated temperatures. google.comgoogleapis.com The use of a phase transfer catalyst can improve the efficiency and yield of this step. google.com

Hydrogenation: The final step is the catalytic hydrogenation of 2,4-difluoro-5-chloronitrobenzene. This reaction selectively reduces the nitro group to an amine and removes the remaining chlorine atom, affording the desired 2,4-difluoroaniline. google.comgoogle.com Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation. google.comgoogleapis.com

Table 4: Synthesis of 2,4-Difluoroaniline from 1,2,4-Trichlorobenzene

| Reaction Step | Starting Material | Reagents/Catalyst | Product | Reported Yield |

| Nitration | 1,2,4-Trichlorobenzene | Nitrating agent | 2,4,5-Trichloronitrobenzene | 90% tandfonline.com |

| Fluorination | 2,4,5-Trichloronitrobenzene | KF | 2,4-Difluoro-5-chloronitrobenzene | 70% tandfonline.com |

| Hydrogenation | 2,4-Difluoro-5-chloronitrobenzene | H₂, Pd/C | 2,4-Difluoroaniline | 80% tandfonline.com |

Optimization Strategies for Synthetic Protocols

Optimizing the synthesis of this compound involves careful control over various reaction parameters. The choice of solvent, reaction temperature, and the catalytic system are paramount in maximizing product yield and minimizing the formation of unwanted byproducts, such as ureas or oligomers. researchgate.netresearchgate.net

The solvent and temperature are interdependent variables that significantly influence the kinetics and outcome of isocyanate synthesis.

The choice of solvent can affect reaction rates and selectivity. In the synthesis of isocyanates via carbonylation reactions, solvents are typically inert and have a boiling point suitable for the desired reaction temperature, which can range from 50 to 250 °C. google.com Studies on analogous isocyanate syntheses have shown that solvent polarity can play a crucial role; for instance, aromatic solvents have been observed to facilitate faster reaction rates compared to more polar, oxygen-containing solvents in certain isocyanate reactions. researchgate.net For processes involving the thermal decomposition of carbamates, high-boiling point solvents like dioctyl phthalate (B1215562) (DOP) can also act as effective heat carriers. nih.gov

Reaction temperature is a critical parameter that must be precisely controlled. Higher temperatures generally increase the reaction rate but can also promote undesirable side reactions. For example, in the direct carbonylation of nitroaromatic compounds, temperatures are typically maintained between 100 and 170 °C to achieve a balance between reaction speed and selectivity. researchgate.netgoogle.com Exceeding the optimal temperature can lead to the oligomerization of the highly reactive isocyanate product. researchgate.net In multi-step processes like the synthesis and subsequent thermolysis of carbamates, temperature control is essential at each stage to prevent decomposition of intermediates or products. For instance, the final thermal decomposition step to yield the isocyanate often requires temperatures upwards of 240 °C. nih.gov

The following table summarizes the typical effects of solvent and temperature on isocyanate synthesis, based on findings from related compounds.

| Parameter | Effect on Yield and Purity | Common Conditions for Aromatic Isocyanate Synthesis |

| Solvent | Influences reactant solubility, reaction kinetics, and selectivity. Inert, high-boiling point solvents are often preferred to prevent side reactions and allow for necessary reaction temperatures. | Toluene, Chlorobenzene, Dichlorobenzene, Dioctyl Phthalate (DOP) nih.govresearchgate.netgoogle.com |

| Temperature | Directly affects reaction rate. Optimal temperature maximizes yield by balancing kinetics with the prevention of side reactions like oligomerization or thermal decomposition of the product. | 100 - 250 °C, depending on the specific synthetic route (e.g., reductive carbonylation vs. carbamate (B1207046) decomposition). nih.govresearchgate.netgoogle.com |

The development of efficient catalytic systems is central to modern, phosgene-free isocyanate synthesis. nwo.nlnwo.nl Catalysts enhance reaction rates and selectivity, allowing for milder reaction conditions. The two primary phosgene-free routes, reductive carbonylation and carbamate decomposition, rely heavily on catalyst design.

Reductive Carbonylation of Nitroaromatics: This method synthetically converts a nitro compound, such as 2,4-difluoronitrobenzene, directly to the corresponding isocyanate using carbon monoxide. researchgate.netsemanticscholar.org This process is typically catalyzed by Group VIII transition metal complexes, with palladium (Pd) and rhodium (Rh) being the most extensively studied. researchgate.netresearchgate.net

Key aspects of these catalytic systems include:

Homogeneous vs. Heterogeneous Catalysts: While homogeneous catalysts, such as PdCl2 combined with N-donor ligands, often show high activity, they can be difficult to separate from the reaction mixture. researchgate.netresearchgate.netnwo.nl This has driven research into heterogeneous catalysts, which offer easier recovery and recycling. nih.govgoogle.com

Promoters and Co-catalysts: The activity and selectivity of the primary catalyst can be significantly enhanced by the addition of co-catalysts or promoters. Metal compounds based on iron, molybdenum, or vanadium have been shown to improve catalyst performance in the carbonylation of various nitroaromatics. researchgate.netresearchgate.net

The table below presents examples of catalytic systems used for the reductive carbonylation of nitrobenzene to phenyl isocyanate, a reaction analogous to the synthesis of this compound.

| Catalyst System | Co-catalyst / Promoter | Solvent | Temperature (°C) | Pressure | Yield (%) |

| PdCl2 / Alkylimidazole | - | Toluene | 220 | 1400 psi CO | 63.5 |

| PdCl2 | MoCl5 | - | - | - | Increased yield |

| PdCl2 | VCl3 | Ethanol | - | - | Activates catalyst |

| RhH(CO)(PPh3)3 | - | - | - | - | Active for various aryl isocyanates |

Data compiled from studies on analogous aromatic nitro compounds. researchgate.net

Thermal Decomposition of Carbamates: This two-step route first involves the formation of a carbamate from an amine (e.g., 2,4-difluoroaniline), which is then thermally decomposed to the isocyanate. nih.gov While the thermal decomposition can proceed without a catalyst, the reaction is often inefficient. Catalysts are employed to lower the decomposition temperature and improve the yield. nih.govresearchgate.net Zinc compounds, such as zinc acetate (B1210297) and zinc oxide, have proven to be effective catalysts for this transformation, facilitating high conversion rates of the carbamate intermediate to the final isocyanate product. nih.gov Other metal oxides and mixed-metal systems have also been explored to enhance catalytic activity. nih.govresearchgate.net

Reaction Mechanisms and Chemical Transformations Involving 2,4 Difluorophenyl Isocyanate

Fundamental Reactivity Patterns of the Isocyanate Functional Group

The core reactivity of the isocyanate group involves the addition of a compound containing an active hydrogen atom across the N=C bond. This process is a cornerstone of polyurethane chemistry and the synthesis of numerous other derivatives. researchgate.netresearchgate.net

Nucleophilic addition is the most characteristic reaction of isocyanates. youtube.com A nucleophile attacks the electron-deficient carbonyl carbon of the isocyanate group. youtube.com Subsequently, the electrons from the carbon-oxygen double bond shift to the oxygen atom, forming an intermediate that is then protonated, typically by the nucleophile itself if it carries an active hydrogen. youtube.comyoutube.com This general mechanism applies to a wide range of nucleophiles.

The reaction of 2,4-Difluorophenyl isocyanate with various nucleophiles leads to the formation of different substituted derivatives. For instance, its reaction with alcohols produces carbamates (urethanes), while reactions with amines yield urea (B33335) derivatives. organic-chemistry.orgsigmaaldrich.com Thiol nucleophiles react to form thiocarbamates. researchgate.net The rate and outcome of these reactions can be influenced by the nature of the nucleophile, solvent, and the presence of catalysts.

Table 1: Products of Nucleophilic Addition to this compound

| Nucleophile (Nuc-H) | Reactant Functional Group | Resulting Functional Group | Product Class |

|---|---|---|---|

| Alcohol (R-OH) | Hydroxyl (-OH) | Carbamate (B1207046) (-NHCOO-) | Urethane (B1682113) |

| Primary/Secondary Amine (R-NH₂/R₂-NH) | Amino (-NH₂ or -NHR) | Urea (-NHCONH-) | Urea |

| Thiol (R-SH) | Thiol/Mercaptan (-SH) | Thiocarbamate (-NHCOS-) | Thiourethane |

In the absence of other nucleophiles and often with the aid of a catalyst, isocyanates can react with themselves to form cyclic oligomers. mdpi.com The most common and stable of these is the cyclic trimer, a six-membered ring structure known as an isocyanurate (specifically, a 1,3,5-triazine-2,4,6-trione). nih.govnih.gov This cyclotrimerization reaction is highly significant in the production of polyisocyanurate (PIR) foams, which exhibit enhanced thermal stability and flame retardancy. nih.gov Dimerization can also occur, leading to the formation of a four-membered uretdione ring, though this is often a reversible process. nih.govmdpi.com

The cyclotrimerization of aromatic isocyanates is frequently catalyzed by anionic species. nih.gov The generally accepted mechanism for anionic trimerization involves the initial nucleophilic attack of an anionic catalyst on the isocyanate carbon. nih.gov This forms a new anionic intermediate that propagates the reaction by sequentially adding two more isocyanate molecules, ultimately leading to the formation of the stable isocyanurate ring and regeneration of the catalyst. nih.gov

Sources of inorganic anions are effective in initiating this process.

Carboxylates : Simple carboxylates, such as potassium acetate (B1210297), are widely used industrially. nih.gov However, studies suggest that the acetate anion itself is a precatalyst. It reacts with the isocyanate to form deprotonated amide species, which are the true, highly nucleophilic catalysts for the trimerization cycle. nih.gov

Phosphides : "P⁻" anion sources, such as Sodium phosphide (B1233454) (NaPH₂), have been shown to catalyze the cyclo-oligomerization of isocyanates. rsc.org The reaction proceeds through the formation of phosphorus-containing heterocyclic anions, which can act as reservoirs for a "living" catalyst in the trimerization process. rsc.org

Lewis bases are a major class of catalysts for isocyanate oligomerization. acs.org They function by nucleophilically attacking the carbonyl carbon of the isocyanate, which initiates the polymerization sequence. rsc.org

Phosphines : Tertiary phosphines are known to catalyze the trimerization of isocyanates. researchgate.net Computational studies on phosphine-catalyzed oligomerization have helped characterize the intermediates involved in the catalytic cycle. nih.gov

N-Heterocyclic Carbenes (NHCs) : NHCs have proven to be highly efficient organocatalysts for the cyclotrimerization of a wide range of isocyanates. rsc.orgacs.org Catalyst loadings can be very low, and the reactions proceed to give excellent yields of the corresponding isocyanurates. rsc.org

Tertiary Amines : Amines can act as catalysts for both urethane formation and isocyanate trimerization. google.comresearchgate.net Their catalytic activity in trimerization follows the nucleophilic addition mechanism to initiate the cycle.

Cyclo-oligomerization and Cyclotrimerization Processes

Derivatization and Functionalization Strategies

The high reactivity of this compound allows for its straightforward conversion into a variety of functional derivatives, which can serve as intermediates in the synthesis of pharmaceuticals, agrochemicals, and polymers.

The reaction between an isocyanate and an amine is a rapid and efficient method for forming urea derivatives. beilstein-journals.orgasianpubs.org This reaction is a cornerstone of many synthetic pathways. google.com

Urea Formation : this compound reacts readily with primary or secondary amines. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the isocyanate. A proton transfer from the nitrogen to the oxygen of the carbonyl group follows, resulting in the formation of a stable N,N'-disubstituted urea. This reaction is typically fast and proceeds in high yield. organic-chemistry.org

Biuret (B89757) Formation : If the urea formed from a primary amine still possesses an N-H bond, it can act as a nucleophile itself and react with a second molecule of isocyanate. This reaction, which often requires more forcing conditions such as elevated temperatures, results in the formation of a biuret. acs.orggoogle.com The process involves the addition of the urea's N-H group across the N=C bond of another isocyanate molecule. This pathway is particularly relevant in systems with an excess of isocyanate. google.com Iron(II) complexes have been shown to catalyze the hydroamination of isocyanates to selectively afford urea or biuret derivatives. acs.org

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Sodium phosphide |

| Potassium acetate |

| Isocyanurate |

| Uretdione |

| Carbamate |

| Urethane |

| Urea |

| Thiocarbamate |

Formation of Urea and Biuret Derivatives

Hydroamination Reactions with Primary and Secondary Amines

The reaction of this compound with primary and secondary amines is a classic example of nucleophilic addition, yielding substituted ureas. doxuchem.com In this process, the lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the isocyanate group. This is typically followed by a proton transfer from the amine to the isocyanate nitrogen, resulting in the formation of a stable urea linkage. nih.gov

The general mechanism involves:

Nucleophilic Attack: The amine nitrogen attacks the carbonyl carbon of the isocyanate.

Proton Transfer: A proton is transferred from the amine to the isocyanate nitrogen, forming the final urea product.

Both primary and secondary amines react readily with isocyanates. researchgate.net The reaction is generally rapid and proceeds smoothly, often at room temperature without the need for a catalyst. researchgate.net The presence of two electron-withdrawing fluorine atoms on the phenyl ring of this compound enhances the electrophilicity of the isocyanate carbon, further facilitating this reaction. nih.gov

| Reactant 1 | Reactant 2 (Amine) | Product |

|---|---|---|

| This compound | Primary Amine (R-NH₂) | N-(2,4-difluorophenyl)-N'-alkyl/aryl urea |

| This compound | Secondary Amine (R₂-NH) | N-(2,4-difluorophenyl)-N',N'-dialkyl/diaryl urea |

Reactions with Hydroxyl, Amine, and Epoxide Functional Groups

This compound readily reacts with a variety of nucleophiles containing active hydrogen atoms, most notably hydroxyl and amine groups, as well as with strained ring systems like epoxides. doxuchem.com

Reaction with Hydroxyl Groups: When treated with an alcohol or phenol (B47542) (containing a hydroxyl group), this compound forms a urethane (also known as carbamate) linkage. wikipedia.orgkuleuven.be This reaction is fundamental to the production of polyurethanes when diisocyanates and polyols are used. nih.gov The mechanism is analogous to the reaction with amines, involving the nucleophilic attack of the hydroxyl oxygen on the isocyanate carbon. This reaction can be catalyzed by tertiary amines or organotin compounds to increase the reaction rate. researchgate.net

Reaction with Amine Groups: As detailed in the previous section, the reaction with amines is a facile process that results in the formation of substituted ureas. wikipedia.org

Reaction with Epoxide Groups: The reaction of isocyanates with epoxides (oxiranes) typically requires elevated temperatures (e.g., 160-200°C) and results in the formation of a five-membered heterocyclic ring, a 2-oxazolidinone. kyoto-u.ac.jp The high reactivity of epoxides is driven by the significant ring strain in the three-membered ring. libretexts.orgmasterorganicchemistry.com The reaction can be initiated under acidic or basic conditions, which involves the ring-opening of the epoxide followed by attack on the isocyanate. khanacademy.org

The reactivity of this compound with hydroxyl and amine groups allows it to be used as a "blocking" or "protecting" group in organic synthesis. wikipedia.orgorganic-chemistry.org A protecting group is a chemical moiety that is temporarily introduced to a functional group to render it inert during a subsequent chemical reaction that would otherwise affect it. wikipedia.org

In this application, this compound is reacted with a hydroxyl or amine group to form a stable urethane or urea, respectively. This new linkage "blocks" the active hydrogen of the original functional group, preventing it from reacting under certain conditions. A key feature of this protection strategy is that the urethane or urea bond can be cleaved under specific, often thermal, conditions to regenerate the original functional group and the isocyanate. This reversible nature is particularly useful in the formulation of one-component systems, such as coatings and adhesives, which remain stable at ambient temperatures but cure upon heating when the isocyanate is "unblocked" and freed to react.

| Functional Group | Blocked Form | Deprotection Condition |

|---|---|---|

| Hydroxyl (-OH) | Urethane (Carbamate) | Heat |

| Amine (-NH₂) | Urea | Heat |

Reactions with Carboxylic Acids and Acid Anhydrides

Isocyanates react with carboxylic acids in a transformation that ultimately yields amides. scielo.br The reaction with acid anhydrides can also lead to the formation of imides, though this often requires specific catalysts and conditions. tue.nl

The reaction between an isocyanate and a carboxylic acid proceeds through a key, unstable intermediate: a mixed carbamic-carboxylic anhydride (B1165640). google.comgoogle.com This intermediate is formed by the addition of the carboxylic acid to the isocyanate. However, these mixed anhydrides are generally not isolable as they readily decompose. google.com The decomposition pathway involves the elimination of carbon dioxide (decarboxylation) to form the corresponding N-substituted amide. nih.gov This reaction provides a useful, non-traditional route to amide bond formation. nih.govamazonaws.com

The mechanism can be summarized as follows:

Addition: The carboxylic acid adds to the isocyanate to form the mixed carbamic-carboxylic anhydride.

Decomposition: The mixed anhydride intermediate loses a molecule of carbon dioxide to yield the final amide product.

| Reactants | Intermediate | Final Products |

|---|---|---|

| This compound + Carboxylic Acid (R-COOH) | Mixed Carbamic-Carboxylic Anhydride | N-(2,4-difluorophenyl)amide + Carbon Dioxide (CO₂) |

Advanced Applications of 2,4 Difluorophenyl Isocyanate in Chemical Sciences

Pharmaceutical and Medicinal Chemistry

2,4-Difluorophenyl isocyanate has emerged as a pivotal building block in the realm of pharmaceutical and medicinal chemistry. Its unique chemical properties, conferred by the presence of two fluorine atoms on the phenyl ring, make it a valuable reagent for the synthesis of a diverse array of biologically active molecules. The electron-withdrawing nature of the fluorine atoms enhances the reactivity of the isocyanate group, facilitating its incorporation into various molecular scaffolds. This has led to its extensive use as a key intermediate in the discovery and development of novel therapeutic agents.

Key Intermediate in Drug Discovery and Development

The utility of this compound as a key intermediate is underscored by its role in the synthesis of compounds targeting a range of diseases. Its ability to readily react with nucleophiles such as amines and alcohols allows for the facile introduction of the 2,4-difluorophenylurea (B2943223) or carbamate (B1207046) moiety into a lead compound, which can significantly modulate its pharmacological profile.

Development of Antimicrobial and Antifungal Therapies

The 2,4-difluorophenyl group is also a key pharmacophore in the development of novel antimicrobial and antifungal agents. Its incorporation into various heterocyclic scaffolds has led to the discovery of compounds with potent activity against a range of pathogens.

Furthermore, the 2,4-difluorophenyl moiety is a component of several antifungal agents. For example, derivatives of 1,2,4-triazole (B32235) containing this group have been explored for their antifungal properties. ujmm.org.ua

Table 2: Examples of Antimicrobial Activity of Related Compound Classes This table illustrates the potential of related compound classes. Specific data for compounds directly synthesized from this compound is limited in the available literature.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Imidazole derivative | Candida albicans (Fluconazole-resistant) | 8 | nih.gov |

| Imidazole derivative | Staphylococcus aureus | 4 | nih.gov |

| Urea (B33335) derivative | Acinetobacter baumannii | - (94.5% growth inhibition at 32 µg/mL) | nih.gov |

Rational Design of Novel Therapeutic Agents through Molecular Modification

The principles of rational drug design are often employed to optimize the therapeutic properties of lead compounds. This compound serves as a valuable tool in this process, allowing for the systematic modification of a molecule to enhance its interaction with a biological target. The fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, leading to improved binding affinity and selectivity.

A key area where this is evident is in the development of kinase inhibitors. The 2,4-difluorophenyl group can be found in the structure of some potent kinase inhibitors. For instance, the synthesis of certain pyrido[2,3-d]pyrimidine (B1209978) derivatives, which act as kinase inhibitors with sub-nanomolar IC50 values for targets like FLT3 and AXL, can start from 2-fluoro-4-iodophenyl isocyanate, a closely related precursor. ed.ac.uk The diarylurea scaffold, which can be readily prepared from isocyanates, is a well-established pharmacophore in many kinase inhibitors, including the multi-targeted anti-tumor drug Sorafenib. scielo.br

Incorporation into Bioactive Molecular Scaffolds

Beyond its role as a key intermediate in modifying existing drug candidates, this compound is also utilized in the de novo synthesis of novel bioactive molecular scaffolds. Its reactivity allows for its incorporation into a variety of heterocyclic and acyclic structures, providing a basis for the development of new chemical entities with therapeutic potential.

Synthesis of N,N-disubstituted S,N′-diarylisothioureas

One of the documented applications of this compound is in the synthesis of N,N-disubstituted S,N′-diarylisothioureas. While the specific biological activities of N,N'-bis(2,4-difluorophenyl)isothiourea derivatives are not extensively reported in the available literature, the broader class of isothiourea derivatives has been investigated for various pharmacological activities. For example, certain adamantane-isothiourea hybrid derivatives have been shown to possess in vitro antimicrobial and in vivo hypoglycemic activities. nih.govnih.gov The synthesis of these compounds typically involves the reaction of a thiourea (B124793) with an alkylating agent. The precursor thioureas can be synthesized from the corresponding isothiocyanates, which are structurally related to isocyanates.

Formation of Ureido Derivatives in Hybrid Pharmaceutical Compounds

The isocyanate group (-N=C=O) is highly electrophilic and readily reacts with nucleophiles such as amines to form urea linkages (-NH-CO-NH-). This reaction is fundamental to the use of this compound in constructing ureido derivatives for pharmaceutical applications. The urea moiety is a critical pharmacophore in numerous approved drugs, valued for its ability to form stable hydrogen bonds with biological targets like enzymes and receptors. nih.gov

Table 1: Example Synthesis of an IDO1 Inhibitor Precursor nih.gov

| Reactant A | Reactant B | Product |

| 3-amino-4-(3,5-dimethylpiperidin-1-yl)-phenyl]-4,4,4-trifluorobutyric Acid Ethyl Ester | This compound | 3-[3-[3-(2,4-difluorophenyl)ureido]-4-(3,5-dimethylpiperidin-1-yl)-phenyl]-4,4,4-trifluorobutyric Acid Ethyl Ester |

Role in the Synthesis of Nitrogen Heterocycles for Drug Design

Nitrogen-containing heterocyclic compounds are foundational structures in medicinal chemistry, present in a majority of FDA-approved small-molecule drugs. mdpi.com These scaffolds offer structural diversity and the ability to interact with a wide range of biological targets. nih.gov this compound serves as a versatile intermediate in the synthesis of such heterocyclic systems. guidechem.com

The reactivity of the isocyanate group allows it to be used in cyclization reactions to form various heterocyclic rings. For instance, its reaction with compounds containing multiple nucleophilic groups can lead to the formation of pyrimidines, triazines, or other complex ring systems. The difluorophenyl moiety is often incorporated to enhance the biological activity of the final molecule. The fluorine atoms can increase metabolic stability by blocking sites of oxidation and can modulate the electronic properties of the molecule, potentially improving its binding affinity to target proteins. guidechem.com

Agrochemical Development and Crop Protection

Formulation of Herbicides and Pesticides

Phenyl isocyanates are established precursors in the synthesis of various agrochemicals, including herbicides and insecticides. nbinno.com The isocyanate functionality is used to introduce a phenylcarbamate or phenylurea structure into the final active ingredient. These moieties are common in several classes of herbicides that act by inhibiting key plant enzymes. For example, related compounds like N-2,6-difluorophenyl-5-methoxy-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamide function as acetohydroxyacid synthase (AHAS) inhibitors. nih.gov

While specific, large-scale commercial herbicides directly synthesized from this compound are not prominently documented in publicly available literature, its structural motifs are relevant. The synthesis of agrochemicals often involves the reaction of an isocyanate with an appropriate alcohol or amine to form the active molecule. The 2,4-difluoro substitution pattern is of particular interest in agrochemical design for its potential to confer desirable properties to the resulting pesticide.

Contribution to Enhanced Efficacy and Stability of Agricultural Chemicals

The incorporation of fluorine atoms into the molecular structure of pesticides is a well-established strategy for enhancing their performance. Fluorine's high electronegativity and small size can significantly alter a molecule's physicochemical properties, leading to improved efficacy and stability.

Utilizing this compound as a synthetic precursor can impart these benefits to new agricultural chemicals. The C-F bond is exceptionally strong, which can increase the metabolic stability of the pesticide in plants and soil, leading to a longer duration of action. mdpi.com Furthermore, the fluorine atoms can influence the molecule's lipophilicity and electronic distribution, which may lead to stronger binding to the target enzyme or protein in the pest or weed. This enhanced binding can result in higher potency and allow for lower application rates, reducing the environmental impact.

Polymer Science and Advanced Materials Engineering

Precursor in Polyurethane Synthesis

Polyurethanes are a highly versatile class of polymers formed by the reaction of diisocyanates with polyols. nih.govmdpi.com this compound, as a monofunctional isocyanate, is primarily used to create specific end-groups or to modify polymer chains. However, the principles of its reactivity are directly applicable to the synthesis of fluorinated polyurethanes using difunctional analogues.

The synthesis of fluorinated polyurethanes (FPUs) involves reacting fluorinated isocyanates or fluorinated polyols. mdpi.comsemanticscholar.org Incorporating fluorine into the polyurethane backbone, for which precursors like difluoro-substituted diisocyanates would be used, yields materials with unique and valuable properties. researchgate.net

Table 2: Properties Conferred by Fluorination in Polyurethanes researchgate.net

| Property | Enhancement from Fluorination |

| Thermal Stability | The high bond energy of C-F bonds increases resistance to thermal degradation. |

| Chemical Resistance | Fluorinated segments are resistant to attack by solvents and chemicals. |

| Low Surface Energy | Results in hydrophobic and oleophobic (water and oil repellent) surfaces. |

| Low Temperature Flexibility | Can lower the glass transition temperature, allowing the material to remain flexible at colder temperatures. mdpi.com |

These enhanced properties make FPUs suitable for high-performance applications, such as specialty coatings, sealants, and biomedical devices where durability and resistance to harsh environments are critical. mdpi.comresearchgate.net

Production of Polyurethane Foams and Coatings with Enhanced Durability and Flexibility

Polyurethanes (PUs) are a versatile class of polymers formed by the reaction of polyols with diisocyanates. l-i.co.uk The properties of the resulting material, ranging from rigid foams to flexible elastomers and durable coatings, are heavily influenced by the chemical structure of the isocyanate monomer. l-i.co.ukmdpi.com Aromatic diisocyanates like toluene (B28343) diisocyanate (TDI) and methylene (B1212753) diphenyl diisocyanate (MDI) are widely used to produce the bulk of PU materials. l-i.co.uk These aromatic rings typically form the "hard segments" in the polymer backbone, providing mechanical strength and rigidity. mdpi.com

While direct research detailing the large-scale production of polyurethane foams and coatings using this compound is not extensively documented in the provided search results, its structural features suggest potential benefits. The incorporation of the difluorinated phenyl ring into the polyurethane backbone would be expected to enhance the material's properties. Fluorine's high electronegativity and the strength of the carbon-fluorine bond could lead to:

Enhanced Durability: Increased thermal stability and resistance to chemical degradation and UV radiation. Aliphatic isocyanates are noted for their UV stability, and while aromatic isocyanates can degrade, fluorination may mitigate these effects. dtic.miltri-iso.com

Development of High-Performance Adhesives and Sealants

Polyurethane-based adhesives are renowned for their strong adhesion to a wide variety of substrates, excellent flexibility, and high durability. specialchem.compcc.eu The performance of these adhesives is directly tied to the isocyanate component. researchgate.net Aliphatic isocyanates are often used in applications requiring high UV stability, while aromatic isocyanates contribute to rigid and strong bond lines. tri-iso.comperstorp.com

The use of this compound as a component in adhesives and sealants could offer significant performance advantages, particularly in high-tech applications where environmental resistance is crucial. Fluorinated compounds are known for creating low-energy surfaces, which can enhance wetting on certain substrates. specialchem.com Key potential contributions include:

Improved Chemical and Thermal Resistance: The robust C-F bonds in the 2,4-difluorophenyl group would likely increase the resistance of the adhesive to solvents, oils, and extreme temperatures. pcc.euspecialchem.com

Enhanced Durability: Adhesives formulated with this isocyanate could exhibit superior long-term performance and weatherability, making them suitable for demanding aerospace, automotive, or construction applications. pcc.euspecialchem.com

Controlled Adhesion Properties: The electronic effects of the fluorine atoms can influence the reactivity of the isocyanate group and the polarity of the resulting urethane (B1682113) linkages, allowing for tailored adhesion to specific substrates.

The table below summarizes the expected property enhancements from incorporating fluorinated isocyanates into adhesive formulations.

| Property | Standard Aromatic Isocyanate | Potential Enhancement with this compound |

| Thermal Stability | Good | Excellent |

| Chemical Resistance | Moderate to Good | Excellent |

| UV Resistance | Fair (can yellow) | Improved |

| Adhesion Strength | High | High, with potential for tailored surface compatibility |

| Flexibility | Variable (formulation dependent) | High, with enhanced durability |

Chemical Modification of Polymer Surfaces and Films

The highly reactive isocyanate group (-NCO) readily forms covalent bonds with nucleophiles such as hydroxyl (-OH), amine (-NH2), and even epoxy groups. sigmaaldrich.comfraunhofer.de This reactivity makes this compound an effective agent for the chemical modification of polymer surfaces and thin films, enabling the introduction of the unique properties of the difluorophenyl group onto a material's surface.

Epoxy resins are thermosetting polymers known for their excellent mechanical properties, chemical resistance, and adhesion. nih.gov However, their surfaces can be sensitive to environmental factors like moisture. Research has demonstrated the use of this compound as a blocking reagent to modify the surface of cured epoxy thin films. sigmaaldrich.com The isocyanate reacts with residual hydroxyl, amine, and epoxide functional groups present on the surface of the cured resin. sigmaaldrich.comfraunhofer.de

This surface functionalization serves to:

Reduce Moisture Sensitivity: By capping the polar hydroxyl and amine groups, the hydrophobicity of the surface is increased, thereby reducing moisture absorption and improving the material's performance in humid environments.

Enhance Surface Properties: The introduction of fluorine imparts a lower surface energy, which can improve properties like lubricity and chemical inertness.

Form Interphases: The reaction of isocyanates with cured epoxy resins can create a distinct interphase region, which can be several micrometers thick. fraunhofer.deresearchgate.net In bifunctional isocyanates, this leads to a crosslinked interphase, which can alter the mechanical and adhesive properties of the material. fraunhofer.de The reaction between an epoxy group and an isocyanate can also form oxazolidinone segments, which have been shown to significantly promote the mechanical properties of composites. researchgate.net

Nanocellulose, available as nanocrystals (CNCs) or nanofibers (CNFs), is a renewable nanomaterial with remarkable mechanical strength, a high surface area, and abundant surface hydroxyl groups. mdpi.comnih.govfrontiersin.org These hydroxyl groups make nanocellulose an ideal candidate for surface modification to tailor its properties for advanced applications. nih.govdiva-portal.org Isocyanates are frequently used to modify the surface of nanocellulose, reacting with the -OH groups to form stable urethane (carbamate) bonds. researchgate.net

While studies specifically naming this compound for this purpose were not found, the established chemistry of isocyanate-nanocellulose reactions provides a clear framework for its potential use. The modification of nanocellulose with this compound would be expected to yield materials with advanced properties:

Hydrophobicity and Oleophobicity: The attachment of the fluorinated phenyl groups would drastically reduce the surface energy of the nanocellulose, transforming its normally hydrophilic character to hydrophobic and potentially oleophobic. mdpi.com This is highly desirable for creating water-repellent films, coatings, and composites.

Improved Polymer Composite Compatibility: A key challenge in using nanocellulose as a reinforcing agent is its poor dispersion in nonpolar polymer matrices. diva-portal.org Surface modification with this compound would make the nanocellulose more compatible with hydrophobic polymers, leading to better dispersion and enhanced mechanical performance of the resulting nanocomposite.

Functional Materials: The modified nanocellulose could serve as a platform for creating advanced functional materials for applications in filtration, electronics, and biomedical devices. researcher.lifemdpi-res.com

The general reaction scheme for this modification is presented below.

| Reactant 1 | Reactant 2 | Resulting Bond | Modified Property |

| Nanocellulose (surface -OH) | This compound | Urethane (Carbamate) | Increased Hydrophobicity |

| Nanocellulose (surface -OH) | This compound | Urethane (Carbamate) | Improved dispersion in non-polar solvents |

| Nanocellulose (surface -OH) | This compound | Urethane (Carbamate) | Lowered Surface Energy |

Contributions to Fundamental Organic Synthesis and Methodological Development

Beyond its role in polymer science, this compound also serves as a valuable tool in fundamental organic synthesis and the study of chemical processes.

The isocyanate functional group is a versatile reactant in organic chemistry. Its reactivity, coupled with the specific electronic signature of the difluorinated phenyl ring, allows this compound to be used as a probe in mechanistic studies. For instance, isocyanates are used in the synthesis of N,N-disubstituted S,N′-diarylisothioureas. sigmaaldrich.com

Furthermore, the formation and cleavage of urethane bonds can be exploited to investigate reaction mechanisms. In one study, a template molecule was linked to polymerizable groups via a thermally reversible urethane bond. snu.ac.kr After polymerization, the template was removed by heating, which cleaved the urethane bond and generated an isocyanate group within the polymer cavity. This newly formed isocyanate could then react with various nucleophiles. snu.ac.kr

By using this compound, or a derivative, in such a system, researchers could:

Probe Electronic Effects: The electron-withdrawing fluorine atoms alter the reactivity of the isocyanate group and the stability of intermediates. Studying the kinetics and outcomes of reactions involving this molecule compared to non-fluorinated analogues can provide insight into the electronic demands of a reaction mechanism.

Serve as a Spectroscopic Marker: The fluorine atoms can be used as probes in ¹⁹F NMR spectroscopy, a powerful technique for monitoring reaction progress and characterizing products without interference from other signals in complex mixtures.

Facilitation of New Synthetic Methodologies in Chemical Research

This compound has emerged as a valuable reagent in the development of novel synthetic methodologies, particularly in the realms of combinatorial chemistry and the synthesis of heterocyclic compounds. Its distinct reactivity, influenced by the electron-withdrawing fluorine atoms on the phenyl ring, allows for efficient and clean reactions, paving the way for the creation of diverse molecular libraries and complex chemical structures.

One of the significant advancements facilitated by this compound is in the solid-phase synthesis of N,N-disubstituted S,N′-diarylisothioureas. acs.org This methodology provides a robust and efficient route for generating libraries of these compounds, which are of interest in medicinal chemistry. The synthesis involves the reaction of resin-bound 1,1-disubstituted-2-arylisothioureas with a variety of aryl isocyanates, including this compound. acs.org The solid-phase approach allows for easy purification and the generation of products in high purity and good yields. acs.org

The reaction of this compound with the resin-bound isothiourea, followed by cleavage from the resin, yields the corresponding N-(2,4-difluorophenyl)-S,N'-diaryl-isothiourea. This method's adaptability in varying the substituents on the isocyanate and the isothiourea components makes it a powerful tool in combinatorial chemistry for the rapid generation of a multitude of distinct compounds. acs.org

Furthermore, this compound is a key building block in the synthesis of various substituted ureas, which are prevalent motifs in many biologically active compounds. A straightforward synthetic approach involves the reaction of an isocyanate with an appropriate amine. For instance, the reaction of 1-(isocyanatomethyl)adamantane with 2,4-difluoroaniline (B146603) (a precursor to or conceptually related to reactions involving this compound) leads to the formation of 1-(adamantan-1-ylmethyl)-3-(2,4-difluorophenyl)urea. uq.edu.au This methodology allows for the systematic modification of the urea structure to explore structure-activity relationships, particularly in the development of inhibitors for enzymes like soluble epoxide hydrolase. uq.edu.au

In the realm of heterocyclic chemistry, this compound has been utilized in the preparation of quinazoline-2,4-diones. A one-pot synthesis method has been developed where anthranilic acids react with isocyanates to form an intermediate urea derivative, which then undergoes cyclization in the presence of an acid to yield the quinazoline-2,4-dione. researchgate.net This process is highly efficient, providing the desired products in high yields and purities without the need for isolating the intermediate. researchgate.net For example, the reaction of 2-amino-3-fluorobenzoic acid with this compound would be expected to yield 3-(2,4-difluorophenyl)-8-fluoro-quinazoline-2,4-dione, showcasing a streamlined approach to complex heterocyclic systems.

The utility of this compound is also evident in its application as a blocking reagent. It can be used to modify the hydroxyl, amine, and epoxide functional groups of cured epoxy thin films, demonstrating its versatility beyond the synthesis of discrete small molecules. nih.gov

Spectroscopic Characterization and Computational Investigations of 2,4 Difluorophenyl Isocyanate and Its Derivatives

Experimental Spectroscopic Analysis Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F for this compound, NMR provides precise information about the chemical environment of each atom, their connectivity, and spatial relationships.

The molecular structure of 2,4-Difluorophenyl isocyanate is unequivocally confirmed by a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy. Each spectrum provides complementary information that, when pieced together, validates the substitution pattern of the aromatic ring.

¹H NMR: The proton NMR spectrum of this compound is expected to show three distinct signals corresponding to the three protons on the aromatic ring. The chemical shifts and coupling patterns are dictated by the electron-withdrawing effects of the fluorine and isocyanate groups and the spin-spin coupling between adjacent protons and fluorine nuclei. The proton ortho to the isocyanate group (H-6) would likely appear as a doublet of doublets of doublets (ddd) due to coupling with H-5, F-2, and F-4. The proton meta to the isocyanate group (H-5) would also be a complex multiplet, while the proton ortho to the F-4 and meta to the F-2 (H-3) would appear as a triplet of doublets (td).

¹³C NMR: The proton-decoupled ¹³C NMR spectrum provides direct information about the carbon skeleton. bhu.ac.in It is expected to display seven unique signals: six for the aromatic carbons and one for the isocyanate carbon. bhu.ac.in The carbon of the isocyanate group (-NCO) typically appears in the 120-130 ppm range. The carbons directly bonded to the highly electronegative fluorine atoms (C-2 and C-4) will show large C-F coupling constants and will be shifted significantly downfield. The other aromatic carbons will appear in the typical aromatic region (110-140 ppm), with their specific shifts influenced by the positions of the substituents. oregonstate.edulibretexts.org

¹⁹F NMR: Fluorine-19 NMR is particularly informative for fluorinated compounds. The ¹⁹F NMR spectrum of this compound is expected to show two distinct signals, one for each fluorine atom (F-2 and F-4), as they are in different chemical environments. Each signal would likely appear as a multiplet due to coupling with the nearby aromatic protons and with each other (F-F coupling).

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| ¹H | H-3 | ~6.9-7.1 | Triplet of Doublets (td) |

| ¹H | H-5 | ~7.1-7.3 | Multiplet (m) |

| ¹H | H-6 | ~7.3-7.5 | Multiplet (m) |

| ¹³C | C-NCO | ~125-135 | Singlet (or Triplet due to ¹⁴N) |

| ¹³C | Aromatic C | ~105-165 | Multiplets (due to C-F coupling) |

| ¹⁹F | F-2 | Varies | Multiplet (m) |

| ¹⁹F | F-4 | Varies | Multiplet (m) |

While specific literature detailing dynamic NMR studies on this compound is limited, NMR spectroscopy is a powerful technique for investigating such phenomena. Isocyanates are reactive electrophiles that participate in numerous reactions, most notably the formation of urethanes (carbamates) with alcohols. usda.gov

NMR can be used to monitor these reactions in real-time. For instance, in the reaction with an alcohol, one could observe the gradual disappearance of the reactant signals and the concurrent emergence of new peaks corresponding to the urethane (B1682113) product. researchgate.net This allows for the study of reaction kinetics and the potential identification of transient intermediates. researchgate.net Two-dimensional NMR techniques, such as HETCOR, can be employed to unambiguously identify covalent bond formation between the isocyanate and other molecules. usda.govpolymersynergies.net

Furthermore, variable-temperature (VT) NMR studies could provide insight into the dynamic behavior of the molecule, such as the rotational energy barrier around the C-N bond. researchgate.net By recording spectra at different temperatures, it is possible to observe changes in peak shape that correspond to the freezing or acceleration of conformational exchange processes, allowing for the calculation of the energetic barriers involved. nih.gov

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in a molecule. nih.gov These methods probe the vibrational modes of chemical bonds, with each type of bond and functional group giving rise to characteristic absorption or scattering peaks.

The IR and Raman spectra of this compound are dominated by a few key vibrational modes that serve as diagnostic markers for its structure.

The most prominent and unmistakable feature in the IR spectrum is the intense, sharp absorption band corresponding to the asymmetric stretching vibration of the isocyanate (-N=C=O) group. This band typically appears in the region of 2250-2280 cm⁻¹. researchgate.net Its high intensity is due to the large change in dipole moment during this vibration.

Other important vibrations include:

Aromatic C-H Stretching: Weak to medium bands appearing above 3000 cm⁻¹.

Aromatic C=C Stretching: A series of bands of variable intensity in the 1450-1620 cm⁻¹ region.

C-F Stretching: Strong absorption bands typically found in the 1100-1300 cm⁻¹ region. The exact positions help confirm the fluorine substitution pattern. asianjournalofphysics.comresearchgate.net

Aromatic C-H Bending: Out-of-plane (o.o.p.) bending vibrations appear in the 750-900 cm⁻¹ region, and their pattern is diagnostic of the aromatic substitution.

Raman spectroscopy provides complementary information. While the N=C=O stretch is also visible in the Raman spectrum, non-polar bonds like the aromatic C=C bonds often give stronger signals than in the IR spectrum. nih.gov

Table 2: Key Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Approximate Frequency (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | IR, Raman | 3050-3150 | Medium |

| Isocyanate (-N=C=O) Asymmetric Stretch | IR, Raman | ~2270 | Very Strong |

| Aromatic C=C Ring Stretch | IR, Raman | 1500-1620 | Medium-Strong |

| C-F Stretch | IR | 1100-1300 | Strong |

| Aromatic C-H Bend (o.o.p.) | IR | 750-900 | Strong |

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For structural elucidation, electron ionization (EI) mass spectrometry is commonly used, which involves bombarding the molecule with high-energy electrons, causing it to ionize and fragment. The resulting fragmentation pattern provides a molecular fingerprint that can be used to confirm the molecular weight and deduce structural features. chemguide.co.uk

The mass spectrum of this compound shows a distinct molecular ion peak (M⁺) at an m/z value corresponding to its molecular weight (155.10 g/mol ). nih.gov The presence of this peak confirms the elemental composition of the molecule. nih.govuni.lu

The fragmentation pattern is also highly informative. Common fragmentation pathways for aromatic compounds involve the cleavage of bonds to produce stable ions. libretexts.orglibretexts.org Key fragments observed for this compound include:

m/z 155: The molecular ion [C₇H₃F₂NO]⁺•. nih.gov

m/z 127: This fragment corresponds to the loss of a neutral carbon monoxide (CO) molecule (mass 28 Da) from the molecular ion, resulting in the [C₆H₃F₂N]⁺• ion. nih.gov

m/z 100: This peak likely arises from the subsequent loss of a hydrogen cyanide (HCN) molecule (mass 27 Da) from the fragment at m/z 127. nih.gov

The stability of the aromatic ring results in a relatively abundant molecular ion, while the observed fragments provide corroborating evidence for the presence and connectivity of the isocyanate group. nih.govlibretexts.org

Table 3: Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Ion | Formula | Notes |

| 155 | Molecular Ion | [C₇H₃F₂NO]⁺• | Corresponds to the molecular weight of the compound. nih.gov |

| 127 | [M - CO]⁺• | [C₆H₃F₂N]⁺• | Loss of neutral carbon monoxide from the isocyanate group. nih.gov |

| 100 | [M - CO - HCN]⁺• | [C₅H₂F₂]⁺• | Loss of hydrogen cyanide from the m/z 127 fragment. nih.gov |

Mass Spectrometry (MS)

Determination of Molecular Weight and Fragmentation Patterns

Mass spectrometry serves as a fundamental analytical technique for the determination of the molecular weight and the elucidation of the structural characteristics of this compound through its fragmentation patterns. The molecular formula of this compound is C₇H₃F₂NO, yielding a calculated molecular weight of approximately 155.10 g/mol . nih.govsigmaaldrich.com In mass spectrometry, this is observed as the molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 155.

Upon ionization, typically through electron impact (EI), the molecular ion becomes energetically unstable and undergoes fragmentation, breaking into smaller, charged fragments and neutral species. chemguide.co.uk The analysis of these fragments provides valuable information about the molecule's structure. While the specific mass spectrum for this compound is not extensively published, its fragmentation can be predicted based on the known behavior of aromatic isocyanates. massbank.euacs.org

The most prominent fragmentation pathway for aromatic isocyanates involves the cleavage of the isocyanate group. A key fragmentation is the loss of a neutral carbon monoxide (CO) molecule (28 Da) from the molecular ion. This process leads to the formation of a difluorophenyl cation.

The predicted primary fragmentation steps for this compound are:

Molecular Ion Formation: C₇H₃F₂NO + e⁻ → [C₇H₃F₂NO]⁺• (m/z = 155)

Loss of Carbon Monoxide: [C₇H₃F₂NO]⁺• → [C₆H₃F₂N]⁺• + CO (m/z = 127)

Further fragmentation of the resulting [C₆H₃F₂N]⁺• ion or the aromatic ring itself can occur, though these fragments would likely be of lower intensity. The stable aromatic ring structure generally results in a relatively intense molecular ion peak. libretexts.orglibretexts.org The table below summarizes the expected key ions in the mass spectrum of this compound.

| m/z Value | Proposed Ion Structure | Formula | Fragmentation Step |

|---|---|---|---|

| 155 | Molecular Ion | [C₇H₃F₂NO]⁺• | Initial Ionization |

| 127 | Difluorophenylnitrene Radical Cation | [C₆H₃F₂N]⁺• | Loss of CO |

Application of Direct Analysis in Real Time Mass Spectrometry (DART-MS) for Reaction Monitoring

Direct Analysis in Real Time Mass Spectrometry (DART-MS) is an ambient ionization technique that allows for the rapid analysis of samples in their native state with minimal to no sample preparation. This method is highly suitable for real-time reaction monitoring due to its speed and ease of use. In the context of this compound chemistry, DART-MS presents a powerful tool for tracking the progress of reactions involving this compound.

The principle of DART-MS involves exposing the sample to a stream of heated, excited-state gas (typically helium or nitrogen), which desorbs and ionizes analytes from the sample surface. These ions are then directed into the mass spectrometer for analysis. This process is nearly instantaneous, enabling the quasi-continuous monitoring of chemical transformations.

For monitoring a reaction involving this compound, a small aliquot of the reaction mixture could be periodically sampled and introduced into the DART ion source. The mass spectrometer would then record the abundance of the reactant (this compound, m/z 155) and the key product(s) over time. For example, in a reaction where the isocyanate group is consumed to form a urethane, the signal corresponding to the starting material would decrease, while the signal for the urethane product would increase.

The key advantages of using DART-MS for this purpose include:

Speed: Analysis takes only a few seconds per sample point.

Minimal Sample Preparation: Dilution may be the only step required, reducing the potential for sample alteration.

Direct Analysis: It allows for the analysis of complex mixtures directly from the reaction vessel.

By plotting the relative intensities of the reactant and product ions as a function of time, detailed kinetic profiles of the reaction can be generated. This information is invaluable for optimizing reaction conditions, determining reaction endpoints, and studying reaction mechanisms.

X-ray Crystallography

Single-Crystal Structure Determination for Molecular Architecture Elucidation

For instance, the crystal structures of compounds such as 1-(2,4-difluorophenyl)-3-phenyl-1,4-dihydrobenzo[e] libretexts.orgmdpi.comnih.govtriazin-4-yl and N-(2,4-difluorophenyl)-2-fluorobenzamide have been determined. mdpi.commdpi.com These studies reveal critical structural details:

Molecular Geometry: The planarity of the difluorophenyl ring is confirmed, and precise measurements of C-C and C-F bond lengths and angles within the ring are established.

Conformation: The orientation of the 2,4-difluorophenyl group relative to the rest of the molecule is defined by specific dihedral angles.

Intermolecular Interactions: The analysis of crystal packing reveals how molecules arrange themselves in the solid state. This includes the identification of hydrogen bonds, π-π stacking, and other non-covalent interactions, which are crucial for the material's bulk properties. In derivatives containing the 2,4-difluorophenyl group, weak C-H···F interactions are often observed, influencing the crystal packing. mdpi.com

The determination of a single-crystal structure involves irradiating a suitable crystal with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate an electron density map, from which the atomic positions can be deduced and the molecular structure refined. The data obtained from such an analysis is fundamental for understanding structure-property relationships and for validating the results of computational studies.

Quantum Chemical and Computational Studies

Density Functional Theory (DFT) Calculations

Geometry Optimization and Prediction of Molecular Structures

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. google.com It is widely employed for geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. google.comyoutube.com For this compound, DFT calculations can predict its three-dimensional structure with high accuracy.

The process of geometry optimization begins with an initial guess of the molecular structure. The DFT calculation then iteratively adjusts the atomic coordinates to minimize the total electronic energy of the molecule until a stationary point on the potential energy surface is found. nih.gov Frequency calculations are typically performed afterward to confirm that the optimized structure corresponds to a true energy minimum (characterized by the absence of imaginary frequencies).

These calculations yield a wealth of structural information, including:

Bond Lengths: The distances between bonded atoms.

Bond Angles: The angles formed by three connected atoms.

Dihedral Angles: The rotational angles between planes defined by sets of four atoms, which describe the molecule's conformation.

DFT methods, such as those using the B3LYP functional with a suitable basis set (e.g., 6-311G), are known to provide results that are in good agreement with experimental data from techniques like X-ray crystallography and microwave spectroscopy. nih.gov The table below presents predicted structural parameters for this compound based on typical values for similar aromatic compounds.

| Structural Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C-F | ~1.35 Å |

| Bond Length | C=N (isocyanate) | ~1.22 Å |

| Bond Length | C=O (isocyanate) | ~1.18 Å |

| Bond Length | C-N (ring-isocyanate) | ~1.38 Å |

| Bond Angle | C-N-C (isocyanate) | ~180° (linear) |

| Bond Angle | C-C-F (ring) | ~119° |

Note: These values are illustrative and would be precisely determined by a specific DFT calculation.

This computational approach is invaluable for understanding the intrinsic structural properties of this compound, providing a detailed molecular model that complements and helps interpret experimental findings.

Frontier Molecular Orbital Analysis (HOMO-LUMO Energy Gaps and Electron Transitions)

Frontier Molecular Orbital (FMO) theory is a fundamental framework in computational chemistry for predicting the reactivity and electronic properties of molecules. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and prone to electronic transitions. schrodinger.comwikipedia.org

The energy of the HOMO is related to the ionization potential (the energy required to remove an electron), while the LUMO energy is related to the electron affinity (the energy released when an electron is added). The HOMO-LUMO gap corresponds to the lowest energy electronic excitation possible for the molecule. schrodinger.com This information is crucial for understanding the molecule's behavior in chemical reactions and its potential applications in materials science. A study on a related derivative containing the 2,4-difluorophenyl moiety calculated a HOMO-LUMO gap, indicating reasonable chemical stability. researchgate.net

Table 1: Representative Frontier Molecular Orbital Data Note: The following data are illustrative, based on typical values for similar aromatic isocyanates calculated using DFT methods.

| Orbital | Energy (eV) | Description |

| LUMO | -1.35 | Localized on the π* orbitals of the N=C=O group |

| HOMO | -7.25 | Localized on the π orbitals of the phenyl ring |

| ΔE (Gap) | 5.90 | Indicates high kinetic stability |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. It illustrates the electrostatic potential on the electron density surface, providing insights into a molecule's reactive sites. The MEP map is color-coded to represent different potential values: red indicates regions of high electron density and negative electrostatic potential (prone to electrophilic attack), while blue signifies regions of low electron density and positive electrostatic potential (susceptible to nucleophilic attack). Green and yellow areas represent intermediate or near-zero potential.

In the case of this compound, the MEP map would reveal distinct regions of varying electrostatic potential. The most negative potential (red) is expected to be located around the oxygen atom of the isocyanate group due to its high electronegativity and lone pairs of electrons. The nitrogen atom of the NCO group would also exhibit negative potential. Conversely, the carbon atom of the isocyanate group is highly electron-deficient due to its bonds with the more electronegative nitrogen and oxygen atoms, making it the most positive region (blue) and the primary site for nucleophilic attack.

Natural Bond Orbital (NBO) Analysis for Molecular Stability and Electron Delocalization

Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals of a molecule into localized orbitals corresponding to the familiar concepts of core electrons, lone pairs, and chemical bonds. wikipedia.orgmpg.de This analysis provides a quantitative description of the Lewis-like chemical bonding structure and investigates intramolecular interactions, such as hyperconjugation, which contribute to molecular stability.

The key aspect of NBO analysis is the examination of donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction and greater electron delocalization, which in turn leads to increased molecular stability.

For this compound, NBO analysis would reveal significant charge delocalization. Key interactions would include those between the lone pairs (LP) of the oxygen and fluorine atoms and the antibonding orbitals (π* or σ) of the adjacent bonds. For example, a strong interaction would be expected between the lone pair of the nitrogen atom and the π orbital of the C=O bond within the isocyanate group. Furthermore, hyperconjugative interactions between the π orbitals of the phenyl ring and the antibonding orbitals of the C-F and C-N bonds would be prominent. These delocalization effects, quantified by E(2) energies, are crucial for explaining the stability and electronic structure of the molecule. A computational study of 2,5-dichlorophenylisocyanate similarly used NBO analysis to investigate these types of intramolecular interactions. semanticscholar.org

Table 2: Illustrative NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) Note: This table presents hypothetical but chemically reasonable interactions and energies for this compound.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (1) N5 | π* (C6=O7) | 45.8 | Intramolecular hyperconjugation |

| π (C1-C2) | π* (C3-C4) | 20.5 | π-electron delocalization in the ring |

| LP (2) F8 | σ* (C1-C2) | 5.2 | Hyperconjugation |

| LP (2) F9 | σ* (C3-C4) | 4.8 | Hyperconjugation |

Calculation of Electronic Properties (Dipole Moment, Polarizability, First-Order Hyperpolarizability)